Zearalanone carboxymethoxyl oxime
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Overview
Description
Zearalanone carboxymethoxyl oxime is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is a hapten, which means it can bind to proteins and elicit an immune response. This compound is primarily used in scientific research for the development of immunoassays and other analytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zearalanone carboxymethoxyl oxime typically involves the conversion of zearalenone to its oxime derivative. This process begins with the reaction of zearalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime. The resulting oxime is then reacted with chloroacetic acid to introduce the carboxymethoxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Zearalanone carboxymethoxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The carboxymethoxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can be used for further chemical modifications .
Scientific Research Applications
Zearalanone carboxymethoxyl oxime is widely used in scientific research, particularly in the development of immunoassays for detecting mycotoxins. It is also used in studies related to protein conjugation and the development of biosensors. In medicine, it serves as a model compound for studying the interactions between haptens and antibodies .
Mechanism of Action
The mechanism of action of zearalanone carboxymethoxyl oxime involves its ability to bind to proteins, particularly those with free amine groups. This binding forms a stable conjugate that can be used to elicit an immune response. The compound’s molecular targets include various proteins and enzymes involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
Zearalanone: A reduced form of zearalenone with similar properties.
Zearalenol: Hydroxylated derivatives of zearalenone, including alpha and beta forms.
Uniqueness
Zearalanone carboxymethoxyl oxime is unique due to its carboxymethoxyl group, which enhances its ability to form stable conjugates with proteins. This property makes it particularly useful in the development of immunoassays and other analytical methods .
Properties
Molecular Formula |
C20H27NO7 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(Z)-[(4S)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-8-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1 |
InChI Key |
OMKUZTYTLAMMHK-HJIPDZNASA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=N\OCC(=O)O)/CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
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